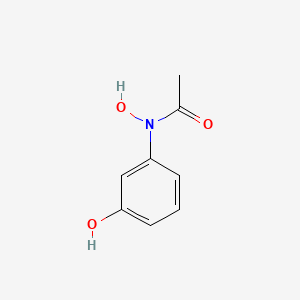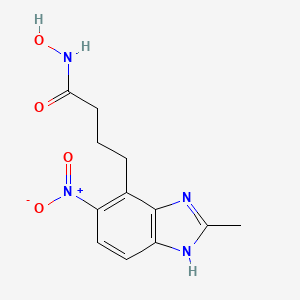amino}ethyl acetate CAS No. 91520-22-8](/img/structure/B14359618.png)
2-{[(2-Chloroethyl)carbamoyl](methyl)amino}ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{(2-Chloroethyl)carbamoylamino}ethyl acetate is an organic compound with a complex structure. It contains functional groups such as chloroethyl, carbamoyl, methylamino, and acetate, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(2-Chloroethyl)carbamoylamino}ethyl acetate typically involves multiple steps. One common method includes the reaction of 2-chloroethyl isocyanate with methylamine to form the intermediate 2-{(2-Chloroethyl)carbamoylamino}ethanol. This intermediate is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
In industrial settings, the production of 2-{(2-Chloroethyl)carbamoylamino}ethyl acetate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-{(2-Chloroethyl)carbamoylamino}ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines and alcohols.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide and thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
2-{(2-Chloroethyl)carbamoylamino}ethyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{(2-Chloroethyl)carbamoylamino}ethyl acetate involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The acetate group may also play a role in modulating the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{(2-Chloroethyl)carbamoylamino}ethyl acetate
- 2-{(2-Bromoethyl)carbamoylamino}ethyl acetate
- 2-{(2-Chloroethyl)carbamoylamino}propyl acetate
Uniqueness
2-{(2-Chloroethyl)carbamoylamino}ethyl acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its chloroethyl group allows for versatile substitution reactions, while the carbamoyl and acetate groups provide stability and solubility.
Propiedades
Número CAS |
91520-22-8 |
|---|---|
Fórmula molecular |
C8H15ClN2O3 |
Peso molecular |
222.67 g/mol |
Nombre IUPAC |
2-[2-chloroethylcarbamoyl(methyl)amino]ethyl acetate |
InChI |
InChI=1S/C8H15ClN2O3/c1-7(12)14-6-5-11(2)8(13)10-4-3-9/h3-6H2,1-2H3,(H,10,13) |
Clave InChI |
FRADXGGEWNBJTN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCN(C)C(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(3-Bromopropoxy)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14359543.png)

![[Bis(octadecyloxy)methyl]benzene](/img/structure/B14359563.png)

![9-(15-Methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,12,14(19),15,17-octaen-13-yl)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14,16,18-octaen-13-one](/img/structure/B14359570.png)

![Ethyl 4-[(4-methylbenzene-1-sulfonyl)sulfanyl]butanoate](/img/structure/B14359584.png)
![3,7-Diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine](/img/structure/B14359587.png)
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-3-fluoro-2-methoxybenzamide](/img/structure/B14359592.png)


![N-[2-(3-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14359605.png)


